Bis(4-methyl-2-pentyl) phthalate

Description

Properties

IUPAC Name |

bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFXUVUVOTXFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015972 | |

| Record name | Bis(4-methyl-2-pentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-63-9 | |

| Record name | Bis(4-Methyl-2-pentyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methyl-2-pentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-methyl-2-pentyl) phthalate: Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(4-methyl-2-pentyl) phthalate (B1215562), a phthalate ester of significant interest due to its widespread use and potential as an endocrine-disrupting chemical. This document details its chemical structure, physicochemical properties, synthesis, and analytical methods, and delves into its toxicological profile, including its mechanism of action as an endocrine disruptor.

Chemical Structure and Identification

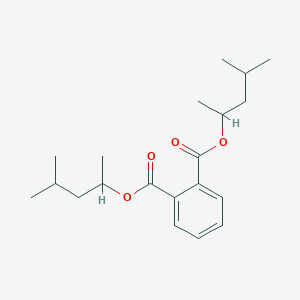

Bis(4-methyl-2-pentyl) phthalate is the diester of phthalic acid and 4-methyl-2-pentanol (B46003). The molecule consists of a central benzene-1,2-dicarboxylate core with two 4-methylpentan-2-yl side chains attached through ester linkages.

DOT Script for the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Reference |

| IUPAC Name | bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | [1] |

| CAS Number | 84-63-9, 146-50-9 | [1][2] |

| Molecular Formula | C₂₀H₃₀O₄ | [1][3][4][5][6] |

| Molecular Weight | 334.45 g/mol | [2][6] |

| Appearance | Liquid | [7] |

| Boiling Point | 341.5 °C at 760 mmHg | [7] |

| Density | 1.01 g/cm³ | [7] |

| Flash Point | 180 °C | [7] |

| Solubility in Water | Low | [2] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, and mineral oil | [2][7] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the esterification of phthalic anhydride (B1165640) with 4-methyl-2-pentanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phthalic anhydride

-

4-methyl-2-pentanol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvents for purification (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1 equivalent), 4-methyl-2-pentanol (2.2 equivalents), and a catalytic amount of the acid catalyst in anhydrous toluene.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.[2]

DOT Script for the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and reliable technique for the analysis and quantification of this compound in various matrices.

Experimental Protocol: Quantification by GC-MS

Sample Preparation:

-

Extraction: Depending on the sample matrix (e.g., soil, water, biological tissue), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the phthalates.[2]

-

Internal Standard: For accurate quantification, an isotopically labeled internal standard, such as this compound-d4, should be added to the sample before extraction.[2]

-

Concentration and Reconstitution: The extract is typically concentrated to a smaller volume under a gentle stream of nitrogen and reconstituted in a solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).[2]

GC-MS Analysis:

-

Injector: Splitless mode at approximately 280°C.[2]

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), holds for a short period, and then ramps up to a higher temperature (e.g., 280-300°C) to ensure the elution of the analyte.[2]

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity. Characteristic ions for both the analyte and the internal standard are monitored.[2]

-

Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]

Toxicology and Biological Effects

This compound is classified as a reproductive toxicant.[8] Like other phthalates, it is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems.[8]

The primary mechanisms of endocrine disruption by phthalates include:

-

Anti-androgenic activity: Phthalates and their metabolites can act as antagonists to the androgen receptor, thereby blocking the action of androgens like testosterone. This can disrupt male reproductive development and function.[8]

-

Inhibition of steroidogenesis: Phthalates can interfere with the synthesis of steroid hormones, including testosterone, by down-regulating the expression of key enzymes in the steroidogenic pathway.[8]

DOT Script for the General Mechanism of Endocrine Disruption by Phthalates

Caption: General mechanism of endocrine disruption by phthalates.

Safety and Handling

Given its classification as a reproductive toxicant, this compound should be handled with caution.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[8]

Conclusion

This compound is a compound of significant scientific interest due to its industrial applications and its potential impact on human health. A thorough understanding of its chemical and physical properties, as well as its biological interactions, is essential for researchers, scientists, and professionals in drug development. This guide provides a foundational resource for further investigation and risk assessment of this important phthalate ester.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Bis(4-methyl-2-pentyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methyl-2-pentyl) phthalate (B1215562) is a phthalic acid ester of significant interest in toxicological and environmental research due to its classification as a potential endocrine disruptor. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical quantification. Detailed experimental protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) are provided, alongside a discussion of its toxicological implications, particularly its role as an endocrine-disrupting chemical (EDC). This document aims to serve as a critical resource for professionals in research and development requiring detailed information on this compound.

Chemical Identity and Synonyms

Bis(4-methyl-2-pentyl) phthalate is a diester of phthalic acid and 4-methyl-2-pentanol (B46003). While the primary Chemical Abstracts Service (CAS) number is 84-63-9 , it is also sometimes identified by CAS number 146-50-9 . This ambiguity may arise from isomeric differences or historical classification, though 84-63-9 is the more predominantly cited identifier in authoritative chemical databases.[1][2][3][4][5][6]

A comprehensive list of its synonyms is provided in the table below.

| Synonym | Source |

| Phthalic acid, bis(4-methyl-2-pentyl) ester | [1] |

| Bis(1,3-dimethylbutyl)phthalate | [1] |

| Di-(4-Methyl-2-pentyl)phthalate | [4] |

| 1,2-Benzenedicarboxylic acid, 1,2-bis(1,3-dimethylbutyl) ester | [4] |

| 2-Pentanol, 4-methyl-, phthalate (2:1) | [4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its environmental fate, designing analytical methods, and assessing its toxicological profile.

| Property | Value | Reference |

| CAS Number | 84-63-9 (primary), 146-50-9 | [1][2][3] |

| Molecular Formula | C₂₀H₃₀O₄ | [1][3] |

| Molecular Weight | 334.45 g/mol | [1][3] |

| Physical State | Liquid | [1] |

| Boiling Point | 341.5 °C at 760 mmHg | [1] |

| Density | 1.01 g/cm³ | [1] |

| Flash Point | 180 °C | [1] |

| Water Solubility | Very low | [1] |

| Organic Solvent Solubility | Soluble in methanol, ethanol, ether, mineral oil, and Dimethyl Sulfoxide (DMSO). | [1] |

Experimental Protocols

Synthesis of this compound

A representative synthesis for the deuterated analog, This compound-d4 , which is used as an internal standard in analytical quantification, is as follows:

Materials:

-

Phthalic-d4 anhydride (B1165640)

-

4-Methyl-2-pentanol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous toluene

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phthalic-d4 anhydride (1 equivalent), 4-methyl-2-pentanol (2.2 equivalents), and a catalytic amount of the acid catalyst in toluene.

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound-d4.[2]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable technique for the analysis of phthalates, offering excellent separation and sensitive, selective detection.[7]

Sample Preparation:

-

For Environmental Samples (e.g., soil or water):

-

Soil (using QuEChERS):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724) and spike with a known amount of this compound-d4 internal standard.

-

Perform a dispersive solid-phase extraction (dSPE) cleanup using a mixture of MgSO₄, PSA, and C18 sorbents.

-

The resulting supernatant is ready for GC-MS analysis.

-

-

Water (using Solid-Phase Extraction - SPE):

-

Spike a 100 mL water sample with a known amount of this compound-d4 internal standard.

-

Pass the sample through a conditioned SPE cartridge.

-

Elute the retained phthalates with ethyl acetate.

-

Concentrate the eluate under a gentle stream of nitrogen. The extract is then ready for GC-MS analysis.

-

-

-

For Plastic Samples:

-

Finely grind the plastic sample to increase the surface area.

-

Accurately weigh a portion of the sample into a glass vial.

-

Add a known volume of an appropriate extraction solvent (e.g., a 1:1 mixture of hexane and acetone).

-

Extract using sonication in an ultrasonic bath.

-

Spike the extract with a known concentration of the internal standard.

-

If necessary, centrifuge the extract to remove suspended particles.

-

GC-MS Analysis Parameters:

| Parameter | Typical Value |

| Injector Temperature | 280 - 300°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |

| Oven Temperature Program | Initial temperature: 80°C, hold for 1 minute. Ramp 1: 10°C/min to 200°C. Ramp 2: 5°C/min to 280°C, hold for 5 minutes. (This program should be optimized for the specific column and analytes). |

| MSD Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation. |

| Suggested SIM ions (m/z) | 149 (quantifier), 167, 209 |

Toxicological Profile: Endocrine Disruption

Phthalates as a class of chemicals are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. The primary mechanisms of endocrine disruption by phthalates include anti-androgenic activity and the inhibition of steroidogenesis. This compound is classified as a reproductive toxicant.[3]

General Mechanism of Endocrine Disruption by Phthalates

Phthalates can exert their endocrine-disrupting effects through various mechanisms, including:

-

Receptor Binding: Phthalates can bind to hormone receptors, such as estrogen and androgen receptors, acting as agonists or antagonists.[8]

-

Hormone Synthesis and Metabolism: They can interfere with the synthesis, transport, and metabolism of endogenous hormones.[9]

-

Signal Transduction Pathways: Phthalates can modulate intracellular signaling pathways, affecting gene expression related to reproductive processes.[9]

-

Epigenetic Modifications: Some studies suggest that phthalates may lead to altered DNA methylation patterns, influencing gene transcription.[10]

The diagram below illustrates a generalized pathway of endocrine disruption by phthalates, focusing on their interference with hormone receptor signaling.

Caption: General mechanism of endocrine disruption by phthalates.

Visualization of Experimental Workflows

Synthesis of Deuterated Internal Standard

The following diagram illustrates the workflow for the synthesis of the deuterated internal standard, this compound-d4.

Caption: Synthesis workflow for the deuterated internal standard.

Analytical Workflow for Quantification in Environmental Samples

This diagram outlines the logical steps for the quantification of this compound in environmental samples using GC-MS with an internal standard.

Caption: Logical workflow for phthalate quantification.

Conclusion

This compound is a compound of significant toxicological and environmental concern. This technical guide has provided a detailed overview of its chemical identity, physicochemical properties, and methods for its synthesis and analysis. The provided experimental protocols and workflows offer a practical resource for researchers. Understanding the endocrine-disrupting potential of this and other phthalates is crucial for assessing human health risks and developing appropriate regulatory measures. Further research into the specific biological pathways affected by this compound is warranted to fully elucidate its mechanism of toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. BIS(4-METHYL-2-PENTYL)PHTHALATE | 146-50-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Bis(4-methyl-2-pentyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bis(4-methyl-2-pentyl) phthalate (B1215562), a significant phthalate ester. This document details the underlying chemical principles, experimental protocols, and analytical characterization of the compound.

Physicochemical Properties

Bis(4-methyl-2-pentyl) phthalate is a diester of phthalic acid and 4-methyl-2-pentanol (B46003). A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | [1] |

| CAS Number | 84-63-9 | [1] |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | [1] |

| Boiling Point | ~341.5 °C at 760 mmHg | [2] |

| Density | ~1.01 g/cm³ | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer-Speier esterification of phthalic anhydride (B1165640) with 4-methyl-2-pentanol in the presence of an acid catalyst.[1][2] The reaction proceeds in two main stages: a rapid, non-catalytic formation of a monoester, followed by a slower, catalyzed conversion to the diester.[4]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of dialkyl phthalates and the deuterated analog of the target compound.[1][2]

Materials:

-

Phthalic anhydride (1.0 equivalent)

-

4-Methyl-2-pentanol (2.2 equivalents)

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid, 0.5-1.0 mol%)

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride, 4-methyl-2-pentanol, and toluene.

-

Add a catalytic amount of the acid catalyst to the flask.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

While specific yield data for this reaction is not widely published, similar esterifications of phthalic anhydride with C4-C8 alcohols can achieve high conversions, often exceeding 90%.[5][6]

Purification of this compound

The crude product from the synthesis typically requires purification to remove unreacted starting materials, the catalyst, and any by-products. The two primary methods for purification are vacuum distillation and column chromatography.

Purification Workflow

References

- 1. This compound | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103030563A - Dibutyl phthalate synthesis process - Google Patents [patents.google.com]

Navigating the Solubility of Bis(4-methyl-2-pentyl) phthalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(4-methyl-2-pentyl) phthalate (B1215562), a significant plasticizer and potential endocrine disruptor. An understanding of its solubility in organic solvents is critical for a range of applications, including toxicological studies, environmental fate assessment, and in the development of analytical methodologies. Due to the limited availability of specific quantitative solubility data for Bis(4-methyl-2-pentyl) phthalate, this guide also leverages data from the closely related isomer, diisohexyl phthalate, as a reliable proxy.

Core Principles of Phthalate Solubility

The solubility of phthalate esters like this compound is primarily governed by the "like dissolves like" principle. These molecules possess a polar aromatic core and nonpolar alkyl chains. Consequently, their solubility in a given solvent is a balance between these two structural features.

-

Polar Solvents: The presence of ester groups imparts some polarity. However, the long alkyl chains of this compound restrict its solubility in highly polar solvents such as water, where it is considered practically insoluble.

-

Nonpolar Solvents: The significant hydrocarbon character of the molecule leads to good solubility in nonpolar organic solvents like hexane (B92381) and toluene.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, including acetone, ethyl acetate, and various ethers, are also generally effective at dissolving this compound.

Quantitative and Qualitative Solubility Data

Qualitative Solubility of this compound and its Analogs

| Solvent | This compound / -d4 | Diisohexyl phthalate | General Phthalates |

| Water | Low / Practically insoluble[1][2] | - | Low[3][4] |

| Methanol | Soluble[1] | Soluble[1] | Soluble[4] |

| Ethanol | Soluble[1] | Soluble[1] | Soluble[4] |

| Acetonitrile | Soluble[1] | - | - |

| Hexane | Soluble[1] | Generally Soluble[2] | Soluble[5] |

| n-Hexane | Good solubility[2] | - | - |

| Toluene | Generally Soluble[2] | - | - |

| Acetone | Good solubility[2] | - | Soluble[5] |

| Ethyl Acetate | Generally Soluble[2] | - | - |

| Ether | Soluble[1] | - | Soluble[4] |

| Mineral Oil | Soluble[1] | - | Soluble[4] |

| Chloroform | Slightly Soluble[6] | - | - |

Quantitative Solubility of Diisohexyl Phthalate (Proxy for this compound)

| Solvent/System | Temperature (°C) | Solubility |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 200 mg/mL[2] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 60 mg/mL[1] |

| 10% DMSO + 90% Corn Oil | Not Specified | 5 mg/mL (requires sonication)[2] |

| Saline | Not Specified | 5 mg/mL (requires sonication)[2] |

Note: The data presented for diisohexyl phthalate should be considered an approximation for the solubility of this compound.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, followed by quantification via gas chromatography-mass spectrometry (GC-MS).

Materials:

-

This compound

-

Selected organic solvent (e.g., hexane, acetone, ethyl acetate)

-

Scintillation vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a mass selective detector (GC-MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the GC-MS calibration curve.

-

-

Quantification by GC-MS:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated GC-MS method.

-

Analyze the diluted supernatant by GC-MS and determine the concentration of the solute from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bis(4-methyl-2-pentyl)phthalate CAS#: 259139-51-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Bis(4-methyl-2-pentyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(4-methyl-2-pentyl) phthalate (B1215562), a phthalate ester commonly used as a plasticizer. This document details its structural information, physicochemical data, synthesis, and general reactivity. Experimental protocols for the determination of key physical properties are also provided. The information herein is intended to serve as a valuable resource for researchers and scientists in various fields requiring detailed knowledge of this compound.

Chemical Identity and Structure

Bis(4-methyl-2-pentyl) phthalate is the diester of phthalic acid and 4-methyl-2-pentanol (B46003). It belongs to the class of organic compounds known as phthalate esters, which are widely used to increase the flexibility and durability of plastics.

-

IUPAC Name: bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate[1]

-

Synonyms: Di-(4-Methyl-2-pentyl)phthalate, Phthalic acid bis(4-methyl-2-pentyl) ester, Bis(1,3-dimethylbutyl)phthalate[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and environmental conditions.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 334.45 g/mol | [4][5] |

| Physical State | Liquid at room temperature | |

| Appearance | Colorless to pale yellow oily liquid | |

| Density | 0.995 g/cm³ at 20 °C | [3] |

| 1.01 g/cm³ (Predicted) | [6] | |

| Boiling Point | 174 °C at 6 Torr | [3] |

| 341.5 °C at 760 mmHg | [6] | |

| Melting Point | Not reported in available literature | [4][10] |

| Flash Point | 180 °C | [6] |

| Refractive Index | 1.490 | [6] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water | Very low / Practically insoluble | [10][11] |

| Organic Solvents | Generally soluble | [11] |

| Dimethyl Sulfoxide (DMSO) | Soluble (60 mg/mL for the related Diisohexyl phthalate) | [10] |

| Methanol | Soluble | [10] |

| Ethanol | Soluble | [10] |

| Ether | Soluble | [10] |

| Mineral Oil | Soluble | [10] |

| Hexane | Soluble | [11] |

| Toluene (B28343) | Soluble | [11] |

| Acetone | Soluble | [11] |

| Ethyl Acetate | Soluble | [11] |

Synthesis and Chemical Reactions

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of phthalic anhydride (B1165640) with 4-methyl-2-pentanol in the presence of an acid catalyst.

General Chemical Reactions

Phthalate esters are generally stable compounds. Their primary reactions involve hydrolysis of the ester linkages, which can occur under acidic or basic conditions, although this process is typically slow. Due to the lack of strong chemical bonds to polymer matrices, they can leach out from plastics over time.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of its deuterated analog.

Materials:

-

Phthalic anhydride

-

4-Methyl-2-pentanol (2 molar equivalents)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add phthalic anhydride, 4-methyl-2-pentanol, a catalytic amount of the acid catalyst, and toluene.

-

Assemble the Dean-Stark apparatus and condenser with the flask.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Determination of Boiling Point (Capillary Method)

Materials:

-

Melting point apparatus or Thiele tube

-

Capillary tube (one end sealed)

-

Small test tube

-

Thermometer

-

Sample of this compound

Procedure:

-

Add a small amount of the liquid sample into the small test tube.

-

Place a capillary tube (sealed end up) inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Heat the apparatus slowly.

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid is heated.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Materials:

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Deionized water

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer (m₁).

-

Fill the pycnometer with deionized water and measure the temperature. Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the liquid sample (this compound) at the same temperature. Weigh the pycnometer filled with the sample (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of this compound. The tabulated data, along with the experimental protocols and visualizations, offer a comprehensive resource for professionals working with this compound. As a widely used plasticizer, a thorough understanding of its properties is essential for its safe and effective application in research and industry.

References

- 1. This compound | C20H30O4 | CID 14475857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. accustandard.com [accustandard.com]

- 5. ez.restek.com [ez.restek.com]

- 6. Page loading... [wap.guidechem.com]

- 7. BIS(4-METHYL-2-PENTYL)PHTHALATE | 146-50-9 [chemicalbook.com]

- 8. CAS NO. 146-50-9 | BIS(4-METHYL-2-PENTYL)PHTHALATE | C20H30O4 [localpharmaguide.com]

- 9. Bis(4-methyl-2-pentyl)phthalate CAS#: 259139-51-0 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

"Bis(4-methyl-2-pentyl) phthalate" molecular weight and formula

Bis(4-methyl-2-pentyl) phthalate (B1215562), a notable member of the phthalate ester family, possesses distinct physicochemical properties that are crucial for its application and environmental assessment. This technical overview provides a concise summary of its molecular formula and weight, essential parameters for researchers and drug development professionals.

The empirical formula for Bis(4-methyl-2-pentyl) phthalate is C20H30O4.[1][2][3] This formula delineates the precise number of carbon, hydrogen, and oxygen atoms constituting a single molecule of the compound.

The molecular weight of this compound is approximately 334.45 g/mol .[2][3][4] This value is a critical parameter in stoichiometric calculations, analytical method development, and toxicological studies. The precise molecular weight may vary slightly depending on the isotopic composition of its constituent elements.

| Property | Value | Source |

| Molecular Formula | C20H30O4 | [1][2][3] |

| Molecular Weight | 334.4 g/mol | [1] |

| 334.45 g/mol | [2][3][4] | |

| 334.4498 g/mol | [5] | |

| CAS Number | 84-63-9 | [1][2][3][5] |

References

Toxicological Profile of Bis(4-methyl-2-pentyl) phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available toxicological data exists specifically for Bis(4-methyl-2-pentyl) phthalate (B1215562). Therefore, this guide synthesizes information on the broader class of phthalates to provide a comprehensive overview of the potential toxicological profile. The information presented should be interpreted with the consideration that toxicological properties can vary between different phthalate compounds.

Executive Summary

Bis(4-methyl-2-pentyl) phthalate, a member of the phthalate ester class of chemicals, is recognized primarily for its potential as a reproductive toxicant.[1] Phthalates, as a group, are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems, leading to adverse effects on development, reproduction, and neurological and immune functions.[1] The primary mechanisms of action for phthalate toxicity involve anti-androgenic activity and the inhibition of steroidogenesis.[1] This technical guide provides a detailed overview of the known and anticipated toxicological properties of this compound, drawing from data on analogous compounds and the phthalate class as a whole. It includes summaries of quantitative data, conceptual experimental protocols, and visualizations of key signaling pathways.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84-63-9, 146-50-9 | [1] |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 341.5 °C at 760 mmHg | [1] |

| Flash Point | 180 °C | [1] |

| Density | 1.01 g/cm³ | [1] |

Toxicological Data

Table 2: Summary of General Phthalate Toxicological Data

| Toxicity Endpoint | General Phthalate Findings |

| Acute Toxicity | Generally low acute toxicity via oral and dermal routes. |

| Genotoxicity | Some phthalates have shown genotoxic potential in in-vitro studies, often linked to the generation of reactive oxygen species (ROS). Results from assays like the Ames test and chromosomal aberration tests have been variable depending on the specific phthalate.[2][3][4] |

| Reproductive Toxicity | Classified as reproductive toxicants.[1] Effects can include decreased fertility, reduced testis weight, and alterations in accessory sex organs.[5] |

| Developmental Toxicity | In utero exposure can lead to developmental and reproductive impairments in offspring.[5] |

| Endocrine Disruption | Recognized as endocrine-disrupting chemicals (EDCs).[1] |

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available. However, established methodologies for assessing the toxicological effects of phthalates can be adapted.

In Vitro Steroidogenesis Assay

This protocol provides a conceptual framework for assessing the impact of a substance on steroid hormone production.

-

Objective: To determine the effect of this compound on steroidogenesis in a relevant cell line.

-

Cell Line: Human adrenocortical carcinoma (H295R) cells are a common model for studying steroidogenesis.[1]

-

Methodology:

-

Cell Culture: Culture H295R cells in appropriate media.[1]

-

Treatment: Expose cells to varying concentrations of this compound (dissolved in a suitable solvent like DMSO) and a positive control (e.g., forskolin) for a specified duration (e.g., 24-48 hours).[1]

-

Hormone Quantification: Collect the cell culture supernatant and measure the levels of key steroid hormones (e.g., testosterone, progesterone, estradiol) using techniques such as ELISA or LC-MS/MS.[1]

-

In Vivo Reproductive Toxicity Study

This protocol outlines a conceptual approach for evaluating potential reproductive toxicity in a rodent model.

-

Objective: To assess the reproductive toxicity of this compound in a mammalian system.

-

Animal Model: A suitable rodent model, such as Sprague-Dawley rats, is typically used.[1]

-

Methodology:

-

Dosing: Administer this compound via an appropriate route (e.g., oral gavage) to different groups of animals at various dose levels for a specified duration, often during critical developmental windows.[1]

-

Parameters to Monitor:

-

Signaling Pathways and Mechanisms of Toxicity

The primary mechanisms of endocrine disruption by phthalates are anti-androgenic activity and the inhibition of steroidogenesis.[1]

Endocrine Disruption via Anti-Androgenic Activity

Phthalates and their metabolites can act as antagonists to the androgen receptor (AR), thereby blocking the action of endogenous androgens like testosterone. This interference can disrupt male reproductive development and function.

Caption: General mechanism of phthalate-induced anti-androgenic activity.

Inhibition of Steroidogenesis

Phthalates can interfere with the synthesis of steroid hormones, including testosterone, by down-regulating the expression of key enzymes in the steroidogenic pathway.

Caption: Conceptual pathway for phthalate-mediated inhibition of steroidogenesis.

Experimental Workflow for Toxicological Assessment

A logical workflow for the toxicological assessment of a compound like this compound would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies if warranted.

References

Unraveling the Degradation of Bis(4-methyl-2-pentyl) phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methyl-2-pentyl) phthalate (B1215562) is a diester of phthalic acid belonging to the class of organic compounds known as phthalate esters. These compounds are widely used as plasticizers to enhance the flexibility and durability of various polymer products. Due to their widespread use and potential for environmental dissemination, understanding the degradation pathways of phthalates is of paramount importance for environmental risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the core degradation pathways of Bis(4-methyl-2-pentyl) phthalate, drawing upon the established knowledge of phthalate ester biodegradation. While specific research on this compound is limited, its degradation is expected to follow the general mechanisms established for other phthalates.

The primary route of phthalate degradation is through the enzymatic hydrolysis of the ester bonds. This process occurs in a stepwise manner, first yielding a monoester and an alcohol, followed by the hydrolysis of the remaining ester bond to produce phthalic acid and another alcohol molecule.[1] This initial hydrolytic breakdown is a crucial step and can be a rate-limiting factor in the overall degradation process.[2] The subsequent fate of the phthalic acid intermediate depends on the prevailing environmental conditions, particularly the presence or absence of oxygen.

Core Degradation Pathways

The biodegradation of this compound can be broadly categorized into two main stages:

-

Initial Hydrolysis of Ester Bonds: This is the primary and most significant degradation pathway for phthalates.[1] It is a two-step process catalyzed by esterase enzymes produced by a wide range of microorganisms.[2]

-

Step 1: this compound is hydrolyzed to Mono-(4-methyl-2-pentyl) phthalate and 4-methyl-2-pentanol.

-

Step 2: Mono-(4-methyl-2-pentyl) phthalate is further hydrolyzed to phthalic acid and another molecule of 4-methyl-2-pentanol.[1]

-

-

Aromatic Ring Cleavage of Phthalic Acid: The central intermediate, phthalic acid, is then further metabolized through different pathways under aerobic and anaerobic conditions.[3][4]

-

Aerobic Degradation: In the presence of oxygen, microorganisms utilize dioxygenase enzymes to hydroxylate the aromatic ring of phthalic acid. This leads to the formation of key intermediates such as protocatechuate (3,4-dihydroxybenzoate).[2][5] Protocatechuate then undergoes either ortho- or meta-ring cleavage, eventually being funneled into central metabolic pathways like the Krebs cycle.[5]

-

Anaerobic Degradation: Under anoxic conditions, a different set of microorganisms degrade phthalic acid. The process typically involves the activation of phthalic acid to its coenzyme A (CoA) thioester, phthaloyl-CoA. This is followed by a decarboxylation step, leading to the formation of benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[3][4]

-

The following diagram illustrates the probable primary degradation pathway of this compound.

Quantitative Data Summary

| Phthalate Ester | Microorganism/System | Initial Concentration | Degradation Rate/Efficiency | Time | Reference |

| Di-n-butyl phthalate (DBP) | Paenarthrobacter sp. strain PH1 | 1 g/L | ~100% | 24 h | [6] |

| Diethyl phthalate (DEP) | Paenarthrobacter sp. strain PH1 | 1 g/L | ~100% | 48 h | [6] |

| Dimethyl phthalate (DMP) | Paenarthrobacter sp. strain PH1 | 1 g/L | ~100% | 60 h | [6] |

| Di-(2-ethylhexyl) phthalate (DEHP) | Anaerobic sludge | Not specified | 0.35 x 10-2 - 3.59 x 10-2 day-1 | Not specified |

Experimental Protocols

The study of phthalate degradation typically involves a combination of microbiological, analytical, and molecular techniques. Below are detailed methodologies for key experiments commonly cited in phthalate biodegradation research.

Protocol 1: Microbial Degradation Assay

This protocol outlines a general method for assessing the degradation of this compound by a microbial culture.

1. Materials:

-

Pure microbial culture or environmental consortium

-

Mineral salts medium (MSM)

-

This compound (as the sole carbon source)

-

Sterile culture flasks

-

Shaking incubator

-

Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

2. Procedure:

-

Prepare a sterile mineral salts medium.

-

Add this compound to the medium to a final desired concentration (e.g., 100 mg/L).

-

Inoculate the medium with the microbial culture.

-

Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

-

At regular time intervals, withdraw samples for analysis.

-

Extract the remaining this compound and its metabolites from the culture medium using an appropriate organic solvent.

-

Analyze the extracts using GC-MS or HPLC to quantify the parent compound and identify intermediate products.

-

A control flask without inoculum should be run in parallel to account for abiotic degradation.

Protocol 2: Enzyme Activity Assay (Esterase)

This protocol describes a method to measure the activity of esterases involved in the initial hydrolysis of this compound.

1. Materials:

-

Crude or purified enzyme extract

-

This compound solution

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer or HPLC

2. Procedure:

-

Prepare a reaction mixture containing the buffer, enzyme extract, and this compound.

-

Incubate the mixture at a specific temperature for a defined period.

-

Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

-

Measure the amount of product formed (e.g., phthalic acid or 4-methyl-2-pentanol) or the decrease in the substrate concentration using spectrophotometry or HPLC.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

The following workflow diagram illustrates a typical experimental setup for studying the microbial degradation of this compound.

Conclusion

The degradation of this compound is presumed to follow the well-established pathways for phthalate esters, initiated by a two-step enzymatic hydrolysis to phthalic acid and 4-methyl-2-pentanol. The subsequent aerobic and anaerobic degradation of phthalic acid proceeds through distinct pathways involving ring hydroxylation and CoA-ligation followed by decarboxylation, respectively. While specific data for this compound is scarce, the provided general pathways and experimental protocols offer a robust framework for researchers and scientists to design and conduct studies aimed at elucidating the specific details of its biodegradation. Further research is warranted to isolate and characterize microorganisms capable of efficiently degrading this compound and to determine the precise kinetics and metabolic intermediates of its degradation pathways. Such knowledge will be invaluable for developing effective bioremediation strategies for environments contaminated with this and other phthalate compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | High-Purity [benchchem.com]

- 5. turi.org [turi.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Commercial and Industrial Applications of Bis(4-methyl-2-pentyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methyl-2-pentyl) phthalate (B1215562), also known as diisohexyl phthalate (DIHP), is a branched-chain dialkyl phthalate ester. It functions primarily as a plasticizer, a substance incorporated into a material, typically a plastic, to enhance its flexibility, workability, and durability.[1][2] Like other phthalates, DIHP is not chemically bonded to the polymer matrix, which allows it to be introduced into various materials to achieve desired physical properties.[3] Its main application lies in softening polyvinyl chloride (PVC), a versatile and widely used polymer.[1][2]

This technical guide provides a comprehensive overview of the commercial and industrial uses of Bis(4-methyl-2-pentyl) phthalate, with a focus on its applications, physical and chemical properties, and relevant experimental protocols for its analysis.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of this compound is crucial for its application in various industrial formulations.

| Property | Value | Reference(s) |

| Chemical Name | bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | |

| Synonyms | Diisohexyl phthalate (DIHP), Phthalic acid, diisohexyl ester | |

| CAS Number | 146-50-9, 71850-09-4, 68515-50-4 | [1] |

| Molecular Formula | C₂₀H₃₀O₄ | |

| Molecular Weight | 334.45 g/mol | |

| Physical State | Liquid | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 341.5 ± 10.0 °C (Predicted) | [4] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

Commercial and Industrial Applications

The primary commercial and industrial role of this compound is as a plasticizer for polymers, most notably PVC.[1][5] By intercalating between the polymer chains, it reduces intermolecular forces and lowers the glass transition temperature, thereby imparting flexibility.[5]

Plasticizer for Polyvinyl Chloride (PVC)

The principal application of this compound is to improve the flexibility and durability of PVC.[1][2] Rigid PVC is a brittle material, and the addition of plasticizers like DIHP is essential for its use in a vast array of flexible products.[6] While specific concentration data for DIHP is not widely published, plasticizers in PVC formulations can range from 1% to 40% by weight, and in some cases, up to 53%.[3][7]

Potential applications for PVC plasticized with DIHP include:

-

Consumer Goods: Flexible plastics used in various household items.[3][8]

-

Food Packaging: Although there is a trend to move away from phthalates in food contact materials, they have been used in food packaging.[3][7]

-

Medical Devices: Historically, phthalates have been used in medical-grade PVC for items such as intravenous (IV) bags and tubing.[3]

Other Potential Industrial Uses

Beyond its primary role in PVC, this compound may also be used in other industrial applications, often leveraging its properties as a solvent or carrier. These can include:

Experimental Protocols

Accurate quantification of this compound is essential for quality control, regulatory compliance, and safety assessment, particularly concerning its potential to migrate from plastic materials.

Quantification of this compound in PVC

This protocol outlines a general method for the extraction and analysis of DIHP from a PVC matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1 Sample Preparation: Solvent Extraction

-

Sample Reduction: The PVC sample is mechanically reduced to a small particle size (e.g., powder or small shavings) to maximize the surface area for extraction.

-

Extraction: A known mass of the PVC sample is placed in a glass vial with a measured volume of a suitable organic solvent (e.g., tetrahydrofuran (B95107) to dissolve the PVC followed by precipitation with a non-solvent like hexane).

-

Agitation: The mixture is agitated, for example, using an ultrasonic bath, to facilitate the extraction of the plasticizer from the polymer matrix into the solvent.

-

Separation: The solid polymer is separated from the solvent extract containing the dissolved phthalate through centrifugation or filtration.

-

Concentration: The solvent extract is concentrated to a smaller volume, often under a gentle stream of nitrogen, to increase the analyte concentration for analysis.

4.1.2 GC-MS Analysis

-

Injection: A small, precise volume of the concentrated extract is injected into the GC-MS system.

-

Separation: The different components of the extract are separated based on their boiling points and interactions with the stationary phase as they pass through the gas chromatography column.

-

Detection and Quantification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. The abundance of specific ions is used to quantify the concentration of this compound by comparing the response to that of known calibration standards.

Leaching Study from PVC Materials

This protocol describes a methodology to assess the migration of this compound from PVC into a contacting liquid, which is critical for evaluating exposure risks in applications like food packaging and medical devices.[3]

4.2.1 Migration Experiment

-

Material Preparation: The PVC material is cut into standardized pieces with a known surface area and weight.[3] All glassware used is thoroughly cleaned with solvents to remove any potential phthalate contamination.[3]

-

Incubation: The PVC sample is immersed in a precise volume of a test liquid (food simulant or pharmaceutical formulation) within a sealed glass container.[3]

-

Controlled Conditions: The container is stored under controlled conditions of temperature and time to simulate its intended use.[3]

-

Sample Collection: After the specified incubation period, the liquid (leachate) is collected for analysis.[3]

4.2.2 Analysis of Leachate

-

Extraction: The this compound is extracted from the leachate using liquid-liquid extraction or solid-phase extraction (SPE).[3]

-

GC-MS Analysis: The extracted sample is then analyzed by GC-MS, as described in section 4.1.2, to determine the concentration of the migrated phthalate.[3]

Visualizations

General Workflow for Phthalate Quantification in PVC

Caption: Workflow for quantifying this compound in PVC.

Leaching Study Experimental Design

Caption: Experimental workflow for a DIHP migration study from PVC.

Conclusion

This compound is a significant plasticizer, primarily utilized to impart flexibility and durability to PVC for a range of commercial and industrial products. While it shares many characteristics with other phthalates, detailed public data on its specific performance metrics in various applications remains less comprehensive than for more common plasticizers like DEHP. The provided experimental protocols offer a foundational approach for the quantification and migration analysis of DIHP, which is essential for quality control, regulatory adherence, and risk assessment in the development of plasticized materials. Further research into its specific performance advantages and a more detailed toxicological profile will be beneficial for its continued and future applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Diisohexyl Phthalate|Plasticizer for Research [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Diisohexyl phthalate|lookchem [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. PVC Plasticisers for Flexibility - Vinyl Council of Australia [vinyl.org.au]

- 7. flexvinylalliance.com [flexvinylalliance.com]

- 8. esslabshop.com [esslabshop.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Bis(4-methyl-2-pentyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Bis(4-methyl-2-pentyl) phthalate (B1215562) in various matrices. The methodologies described are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable techniques for phthalate analysis.[1][2]

Introduction

Bis(4-methyl-2-pentyl) phthalate, also known as diisohexyl phthalate, is a phthalic acid ester utilized as a plasticizer to enhance the flexibility and durability of polymers.[3] Its presence in environmental, consumer, and biological samples is of interest due to the potential endocrine-disrupting effects associated with some phthalates.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring and quantifying this compound.

The use of a deuterated internal standard, such as this compound-d4, is highly recommended for accurate quantification.[4] This internal standard helps to correct for analyte loss during sample preparation and variations in instrument response, thereby improving the precision and accuracy of the results.[1]

Analytical Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely accepted technique for the analysis of phthalates, offering excellent separation of complex mixtures and sensitive, selective detection.[3] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly advantageous for its high selectivity and sensitivity, often requiring minimal sample preparation.[2]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of phthalates using GC-MS and LC-MS/MS with a deuterated internal standard. While specific data for this compound is not always detailed in publicly available literature, the provided data for other phthalates offers a valuable comparative context.[3][5]

| Validation Parameter | Method A: GC-MS with Deuterated IS | Method B: LC-MS/MS with Deuterated IS |

| Linearity (R²) | >0.995 | >0.99 |

| Limit of Quantification (LOQ) Range | 0.1 - 10 mg/kg | 1 ppb |

| Recovery Range | 63.9% - 137.6% | 60% - 110% |

| Relative Standard Deviation (RSD) | 0.6% - 13.2% | < 15% |

Experimental Protocols

Extreme care must be taken to avoid contamination during sample preparation and analysis, as phthalates are present in many laboratory consumables.[6] All glassware should be scrupulously cleaned, and the use of plastic materials should be minimized.[1][7]

Protocol 1: Analysis of this compound in Plastic Samples by GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound from plastic samples.[3]

1. Sample Preparation (Solvent Extraction)

-

Sample Reduction: Finely cut or grind the plastic sample to less than 2 mm to increase the surface area for extraction.[3]

-

Weighing: Accurately weigh approximately 0.1 - 1.0 g of the prepared sample into a glass vial.[3]

-

Solvent Addition: Add a known volume (e.g., 10 mL) of a 1:1 mixture of hexane (B92381) and acetone.[3]

-

Internal Standard Spiking: Spike the sample with a known concentration of an internal standard, such as Benzyl Benzoate or this compound-d4.

-

Extraction: Tightly cap the vial and place it in an ultrasonic bath for 30-60 minutes at 40-60°C. Periodically vortex the sample to ensure thorough mixing.[3]

-

Cleanup: If the extract contains suspended particles, centrifuge at approximately 3000 rpm for 10 minutes.[3]

-

Final Preparation: Transfer an aliquot of the final extract into a 2 mL autosampler vial for GC-MS analysis.[3]

2. GC-MS Instrumental Conditions

-

GC System: Agilent 7890 GC system or equivalent.[3]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

-

Injector Temperature: 280 - 300°C.[3]

-

Injection Mode: Splitless.[3]

-

Injection Volume: 1 µL.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.[3]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.[3]

-

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.[3]

-

MSD Transfer Line Temperature: 280°C.[3]

-

Ion Source Temperature: 230°C.[3]

-

Quadrupole Temperature: 150°C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Acquisition Mode: Selected Ion Monitoring (SIM).[3]

-

Suggested SIM ions for this compound (m/z): 149 (quantifier), 167, 209.[3]

3. Calibration and Quantification

-

Prepare a series of calibration standards of this compound in the extraction solvent, each containing the internal standard at a constant concentration.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample extracts and determine the concentration of this compound using the calibration curve.[3]

Protocol 2: Analysis of this compound in Water Samples by GC-MS

This protocol is suitable for the extraction and concentration of phthalates from water samples using Solid-Phase Extraction (SPE).[1]

1. Sample Preparation (Solid-Phase Extraction)

-

Spike a 100 mL water sample with a known amount of this compound-d4 internal standard.[1]

-

Condition a C18 SPE cartridge.

-

Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]

-

After the entire sample has passed through, dry the cartridge under vacuum for 10-15 minutes.[1]

-

Elute the retained phthalates with 5 mL of ethyl acetate.[1]

-

Collect the eluate and evaporate it to a final volume of 1 mL under a gentle stream of nitrogen.[1]

2. GC-MS Analysis

-

Follow the GC-MS instrumental conditions as described in Protocol 1. The characteristic ions for the non-deuterated form are m/z 149 and 167. The deuterated standard will have ions with a +4 m/z shift.[1]

Protocol 3: Analysis of Phthalates in Liquid Samples by LC-MS/MS

This protocol provides a general procedure for the analysis of phthalates in liquid samples, such as beverages.[2]

1. Sample Preparation

-

To 1 mL of the liquid sample, add a specific volume of the internal standard spiking solution (e.g., this compound-d4) to achieve a final concentration within the calibration range (e.g., 10 ng/mL).[2]

-

Vortex the sample for 30 seconds.[2]

-

If necessary, centrifuge the sample to pellet any particulates.[2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

2. LC-MS/MS Instrumental Conditions

-

LC System: Agilent 1200 series or equivalent.[8]

-

Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[8]

-

Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.[8]

-

Mobile Phase B: Methanol.[8]

-

Flow Rate: 500 µL/min.[8]

-

MS/MS System: SCIEX QTRAP 5500 system or equivalent.[8]

-

Ion Source: Electrospray Ionization (ESI).[8]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[8]

-

MRM Transitions for this compound: Precursor ion (M+H)+ m/z 335, Product ions m/z 167 and 251.[8]

3. Calibration and Quantification

-

Prepare calibration standards in a range of 0.1 to 100 ng/mL.[2]

-

Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Calculate the concentration of the analyte in the unknown samples from this calibration curve.[9]

Visualizations

Caption: Experimental workflow for this compound quantification in plastics.

Caption: Workflow for the analysis of this compound in water.

Caption: Logical relationship of the analytical process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]

- 8. sciex.com [sciex.com]

- 9. benchchem.com [benchchem.com]

Application Note: Quantification of Bis(4-methyl-2-pentyl) Phthalate Using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bis(4-methyl-2-pentyl) phthalate (B1215562), a plasticizer used in various consumer products, utilizing Gas Chromatography-Mass Spectrometry (GC-MS).[1] The protocol described herein is applicable to various matrices, including plastics and consumer goods, and is crucial for quality control, regulatory compliance, and safety assessments.[2] The methodology provides a reliable framework for researchers and professionals engaged in product safety testing and drug development.

Introduction

Bis(4-methyl-2-pentyl) phthalate, also known as diisohexyl phthalate, is a phthalic acid ester employed as a plasticizer to enhance the flexibility and durability of polymers.[2] Due to its potential for human exposure and toxicological concerns, accurate quantification in various materials is essential.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and powerful analytical technique for the determination of phthalates due to its high sensitivity and specificity.[2] This document provides a comprehensive protocol for the extraction and quantification of this compound.

Experimental Protocol

Sample Preparation (Solvent Extraction from Plastics)

This protocol outlines a general procedure for the extraction of this compound from plastic samples.[2]

Materials and Reagents:

-

Solvents (High Purity, HPLC or GC grade): Dichloromethane (B109758), Hexane, Acetone, Cyclohexane, Tetrahydrofuran (THF)[2][3]

-

Internal Standard (IS): Benzyl Benzoate or a suitable non-interfering compound[2]

-

Certified reference material of this compound[2]

-

Anhydrous Sodium Sulfate[2]

-

Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes, syringes, filter funnels[2][4]

-

Ultrasonic bath, Vortex mixer, Centrifuge[2]

-

Syringe filters (0.45 µm, PTFE)[2]

Procedure:

-

Sample Preparation: Accurately weigh a representative portion of the plastic sample and reduce its size (e.g., by cutting or grinding) to increase the surface area for extraction.[2]

-

Extraction: Place the prepared sample into a glass vial and add a known volume of a suitable extraction solvent (e.g., dichloromethane or a mixture of THF and hexane).[2][3] Spike the sample with an internal standard at this stage.[5]

-

Sonication: Place the vial in an ultrasonic bath for a specified period (e.g., 30-60 minutes) to facilitate the extraction of the analyte from the plastic matrix.[2][6]

-

Centrifugation/Filtration: Centrifuge the extract to separate any suspended polymer particles.[2][6] Alternatively, filter the extract through a syringe filter.[2][3]

-

Final Preparation: Transfer an aliquot of the clear extract into a 2 mL autosampler vial for GC-MS analysis.[2]

GC-MS Instrumentation and Conditions

Instrumentation:

-

Gas Chromatograph: Agilent 7890 GC system or equivalent[2]

-

Mass Spectrometer: Agilent 5975C MSD or equivalent[2]

GC-MS Parameters:

| Parameter | Value | Notes |

| GC System | ||

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2] | The Rtx-440 and Rxi-XLB columns are also recommended for phthalate analysis.[7] |

| Injector | Split/splitless injector[2] | A high injector temperature helps in the volatilization of higher molecular weight phthalates.[8] |

| Injection Volume | 1 µL[8] | A standard starting volume.[8] |

| Injector Temperature | 280 - 300°C[2] | |

| Injection Mode | Splitless[2] | Maximizes the transfer of analytes to the column.[8] |

| Carrier Gas | Helium (>99.999% purity)[8] | At a constant flow rate.[8] |

| Flow Rate | 1.0 - 1.2 mL/min[2][8] | |

| Oven Temperature Program | Initial temperature: 80°C, hold for 1 minute. Ramp 1: 10°C/min to 200°C. Ramp 2: 5°C/min to 280°C, hold for 5 minutes.[2] | This program should be optimized for specific separation needs.[8] |

| MS System | ||

| MSD Transfer Line Temperature | 280°C[2] | |

| Ion Source Temperature | 230°C[2] | |

| Quadrupole Temperature | 150°C[2] | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[2] | |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.[2] |

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in the final solvent. The concentration range should encompass the expected sample concentrations.[2]

-

Calibration Curve: Inject the calibration standards into the GC-MS system. Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[2]

-

Quantification: Inject the prepared sample extracts and determine the concentration of this compound using the generated calibration curve. The final concentration in the sample is calculated by taking into account the initial sample weight and the volume of the extraction solvent.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Molecular Weight | 334.4 g/mol | [9] |

| Molecular Formula | C₂₀H₃₀O₄ | [9] |

| CAS Number | 84-63-9 | [9][10] |

| Kovats Retention Index | 2110 (Semi-standard non-polar) | [9] |

| Quantifier Ion (m/z) | 149 | [2][8] |

| Qualifier Ions (m/z) | 167, 209 | [2][8] |

| Other Significant Fragments (m/z) | 85, 251 | [8][9] |

Note: Specific quantitative data for this compound in various plastics is not as widely reported in publicly available literature compared to more common phthalates.[2]

Visualizations

GC-MS Experimental Workflow

Caption: Experimental workflow for phthalate quantification.

Logical Relationship of the Analytical Process

Caption: Logical relationship of the analytical process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. gcms.cz [gcms.cz]